(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol

Catalog No.
S1900026
CAS No.
76779-67-4
M.F
C18H30O6
M. Wt
342.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl...

CAS Number

76779-67-4

Product Name

(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol

IUPAC Name

(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol

Molecular Formula

C18H30O6

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C18H30O6/c19-15(13-11-21-17(23-13)7-3-1-4-8-17)16(20)14-12-22-18(24-14)9-5-2-6-10-18/h13-16,19-20H,1-12H2/t13-,14-,15-,16-/m1/s1

InChI Key

DFWHMBZZFDLOTN-KLHDSHLOSA-N

SMILES

C1CCC2(CC1)OCC(O2)C(C(C3COC4(O3)CCCCC4)O)O

Canonical SMILES

C1CCC2(CC1)OCC(O2)C(C(C3COC4(O3)CCCCC4)O)O

Isomeric SMILES

C1CCC2(CC1)OC[C@@H](O2)[C@H]([C@@H]([C@H]3COC4(O3)CCCCC4)O)O

Organic Chemistry

Green Chemistry

Biomedicine

Synthesis of Unstable Compounds

Synthesis of Chiral Compounds

(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol is a complex organic compound characterized by its unique molecular structure and properties. The molecular formula is C18H30O6, with a molecular weight of 342.43 g/mol. This compound features two dioxaspirodecane units attached to an ethane-1,2-diol backbone, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry.

DCHM does not have a direct biological action. Its primary function is as a protecting group in organic synthesis. By selectively protecting specific hydroxyl groups, DCHM allows chemists to modify other parts of the molecule without affecting the protected regions. This controlled reactivity is crucial for the targeted synthesis of complex organic molecules [].

  • Oxidation: It can be oxidized to form corresponding aldehydes or ketones, which can be useful in synthetic pathways.
  • Reduction: Reduction reactions can yield different alcohol derivatives, expanding the range of functional groups that can be synthesized from this compound.
  • Substitution: Nucleophilic substitution reactions can occur, allowing for the formation of diverse derivatives by replacing specific functional groups with nucleophiles.

Common reagents employed in these reactions include oxidizing agents like sodium periodate and reducing agents such as sodium borohydride, which facilitate these transformations effectively .

The synthesis of (1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol can be achieved through the following method:

  • Starting Materials: D-mannitol and cyclohexanone are used as the primary reactants.
  • Reaction Medium: The reaction is conducted in dimethyl sulfoxide (DMSO).
  • Catalyst: Boron trifluoride etherate serves as an acid catalyst.
  • Procedure:
    • Dissolve D-mannitol in DMSO.
    • Add cyclohexanone and triethyl orthoformate to the solution.
    • Introduce boron trifluoride etherate to catalyze the reaction.
    • Stir the mixture at room temperature for 24 hours.
    • Neutralize the reaction mixture with sodium bicarbonate and isolate the product by filtration .

(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol has several applications:

  • Organic Synthesis: It is utilized as a protecting group for diols in organic synthesis, allowing for selective modifications of other functional groups.
  • Pharmaceutical Development: Its unique structure may provide a scaffold for developing new therapeutic agents or enhancing existing drugs .

Interaction studies involving (1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol are crucial for understanding its reactivity and potential biological effects. Preliminary studies suggest that similar compounds can interact with enzymes or receptors involved in metabolic pathways or disease processes. Detailed interaction studies could reveal its binding affinities and mechanisms of action within biological systems .

(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol can be compared with several similar compounds:

Compound NameStructure TypeKey Features
1,25-Di-O-isopropylidene-D-mannitolProtecting GroupForms a five-membered ring; less stable
1,25-Di-O-benzylidene-D-mannitolProtecting GroupForms a six-membered ring; different reactivity
6-Methyl-1,4-dioxaspiro[4.5]decanDioxaspiro CompoundExhibits unique steric hindrance

These comparisons highlight the unique stability and reactivity of (1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol compared to other similar compounds. Its structural characteristics make it valuable in various synthetic applications while providing insights into its potential biological activities .

XLogP3

1.5

Wikipedia

1,2:5,6-Di-O-cyclohexylidene-D-mannitol

Dates

Modify: 2023-08-16

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